molecular formula C13H9F3O B1316809 1-Phenoxy-3-(trifluoromethyl)benzene CAS No. 330-58-5

1-Phenoxy-3-(trifluoromethyl)benzene

Cat. No. B1316809
CAS RN: 330-58-5
M. Wt: 238.2 g/mol
InChI Key: NCKLXFNNEBEKEA-UHFFFAOYSA-N
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Description

“1-Phenoxy-3-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O . It is also known as “(Trifluoromethoxy)benzene” and is an aryl trifluoromethyl ether . The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Synthesis Analysis

The synthesis of “1-Phenoxy-3-(trifluoromethyl)benzene” involves a process known as hydrogenolysis, where 4-chloro-1-(trifluoromethoxy)benzene is used as a starting material . Other methods of synthesis include the nucleophilic trifluoromethoxylation of alkyl halides .


Molecular Structure Analysis

The molecular structure of “1-Phenoxy-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a phenoxy group and a trifluoromethyl group . The exact mass of the molecule is 238.06054939 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenoxy-3-(trifluoromethyl)benzene” include a molecular weight of 238.20 g/mol . The compound is also characterized by its unique physicochemical properties due to the presence of the trifluoromethyl group .

Scientific Research Applications

Synthesis and Optimization

1-Phenoxy-3-(trifluoromethyl)benzene is recognized as an important intermediate in the production of medicines and pesticides. Zhang Zhi-hai (2010) describes the synthesis process of a similar compound, 3-Trifluoromethyl phenol, detailing the optimization steps that led to improved yield and purity, which could be applicable for enhancing the synthesis of 1-Phenoxy-3-(trifluoromethyl)benzene as well (Zhang Zhi-hai, 2010).

Photocatalytic Applications

Dengke Wang et al. (2015) explored the role of metal–organic frameworks in photocatalytic benzene hydroxylation to phenol, a process crucial in the chemical industry. This research might provide insights into the photocatalytic applications of 1-Phenoxy-3-(trifluoromethyl)benzene, given its structural similarity to benzene (Dengke Wang, Mengtao Wang, & Z. Li, 2015).

Electropolymerization and Conductivity

The electrochemical and spectral properties of symmetric monomers, including 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenols, were investigated by K. Idzik et al. (2010). This research is significant for understanding the electropolymerization and conductivity properties of similar compounds like 1-Phenoxy-3-(trifluoromethyl)benzene (K. Idzik et al., 2010).

Synthesis of Enoyl-Acyl Carrier Protein Reductase Inhibitor

H. Egami et al. (2015) demonstrated the practical utility of phenol derivatives, including the synthesis of a potent enoyl-acyl carrier protein reductase inhibitor. This suggests potential applications of 1-Phenoxy-3-(trifluoromethyl)benzene in the synthesis of biologically active molecules (H. Egami et al., 2015).

Future Directions

The future directions for “1-Phenoxy-3-(trifluoromethyl)benzene” and related compounds are promising. The unique properties of the trifluoromethyl group make these compounds important targets in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-phenoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKLXFNNEBEKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546222
Record name 1-Phenoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenoxy-3-(trifluoromethyl)benzene

CAS RN

330-58-5
Record name 1-Phenoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Subbareddy
Number of citations: 0

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